

Tetrapotassium etidronate CAS number and molecular weight

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Compound of Interest

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An In-depth Technical Guide to Tetrapotassium Etidronate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrapotassium etidronate, the potassium salt of etidronic acid, is a first-generation bisphosphonate. While its primary application has been in the cosmetics industry as a chelating agent, its relationship to the pharmacologically active etidronic acid warrants consideration for its potential, albeit under-researched, role in drug development. This technical guide provides a comprehensive overview of **tetrapotassium etidronate**, including its chemical identity, physicochemical properties, and inferred pharmacological context based on the well-documented activities of etidronic acid and its other salt forms.

Chemical Identity and Physicochemical Properties

Tetrapotassium etidronate is chemically known as tetrapotassium (1-hydroxyethylidene)bisphosphonate. Its fundamental identifiers and key physicochemical properties are summarized below for easy reference.

Property	Value	Reference
CAS Number	14860-53-8	[1][2]
Molecular Formula	C ₂ H ₄ K ₄ O ₇ P ₂	[2]
Molecular Weight	358.39 g/mol	[1]
Appearance	Colorless or light yellow transparent liquid	[3]
Water Solubility	230 g/L at 20°C	[3]
LogP	0.76060 (Computed)	[3]
Hydrogen Bond Donor Count	1	[3]
Hydrogen Bond Acceptor Count	7	[3]
Boiling Point	578.8°C at 760 mmHg (Computed)	[3]
Flash Point	303.8°C (Computed)	[3]

Inferred Pharmacological Profile and Mechanism of Action

Direct pharmacological studies on **tetrapotassium etidronate** are scarce in publicly available literature. However, as a salt of etidronic acid, its biological activity is expected to be driven by the etidronate anion. Etidronic acid is a non-nitrogen-containing bisphosphonate that influences calcium metabolism.[4]

The primary mechanism of action of bisphosphonates involves their strong affinity for hydroxyapatite crystals in the bone matrix. When osteoclasts, the cells responsible for bone resorption, begin to break down bone tissue, the localized acidic environment releases the bisphosphonate. The osteoclast then internalizes the bisphosphonate, leading to the disruption of essential cellular processes and ultimately inducing apoptosis (programmed cell death) of the osteoclast. This reduction in osteoclast activity shifts the balance of bone remodeling towards bone formation, thereby increasing bone density.[5]

Etidronate is unique among bisphosphonates in that the dose required to inhibit bone resorption is close to the dose that can impair bone mineralization.[4] This has led to its use in specific clinical applications where inhibition of calcification is desired, but also necessitates careful dosing strategies, such as intermittent cyclic therapy for osteoporosis, to avoid osteomalacia.[4]

Applications in Drug Development and Research

While etidronic acid and its disodium salt have been investigated for the treatment of bone disorders like Paget's disease and osteoporosis, the direct application of **tetrapotassium etidronate** in pharmaceutical formulations is not well-documented.[6] Its high water solubility might offer advantages in specific formulation contexts. Its primary documented use is as a chelating agent in cosmetic and personal care products, where it sequesters metal ions.[7][8]

Experimental Protocols and Analytical Methods

Given the limited specific research on **tetrapotassium etidronate**, this section outlines general experimental approaches for the analysis of the active moiety, etidronate.

Spectrophotometric Quantification of Etidronate

A simple and cost-effective method for the quantification of etidronate in pharmaceutical dosage forms involves complexation with ferric chloride. The resulting complex can be measured spectrophotometrically.

- Principle: Etidronate forms a complex with ferric chloride that can be quantified by measuring its absorbance.
- Methodology:
 - Prepare a standard stock solution of etidronate.
 - Create a series of calibration standards by diluting the stock solution.
 - Add a solution of ferric chloride to each standard and sample.
 - Measure the absorbance of the resulting complex at a specific wavelength (e.g., 300 nm).

- Construct a calibration curve by plotting absorbance versus concentration for the standards.
- Determine the concentration of etidronate in the unknown samples by interpolating from the calibration curve.
- Note: This method is suitable for routine analysis due to its simplicity and the wide availability of spectrophotometers.[\[9\]](#)

Chromatographic Analysis of Etidronate

High-performance liquid chromatography (HPLC) is a more specific and sensitive method for the analysis of etidronate. Due to the lack of a UV chromophore in the etidronate molecule, indirect UV detection or the use of a charged aerosol detector (CAD) is required.

- Principle: Separation of etidronate from other components in a sample using a mixed-mode chromatography column, followed by detection.
- Methodology (using a charged aerosol detector):
 - Prepare the mobile phase and equilibrate the HPLC system with a mixed-mode column.
 - Prepare sample and standard solutions of etidronate.
 - Inject the solutions into the HPLC system.
 - Separate etidronate from impurities using a suitable gradient method.
 - Detect the analyte using a charged aerosol detector.
 - Quantify the amount of etidronate by comparing the peak area of the sample to that of a known standard.
- Note: This method has been validated for specificity, linearity, accuracy, and precision and is suitable for stability testing.[\[10\]](#)[\[11\]](#)

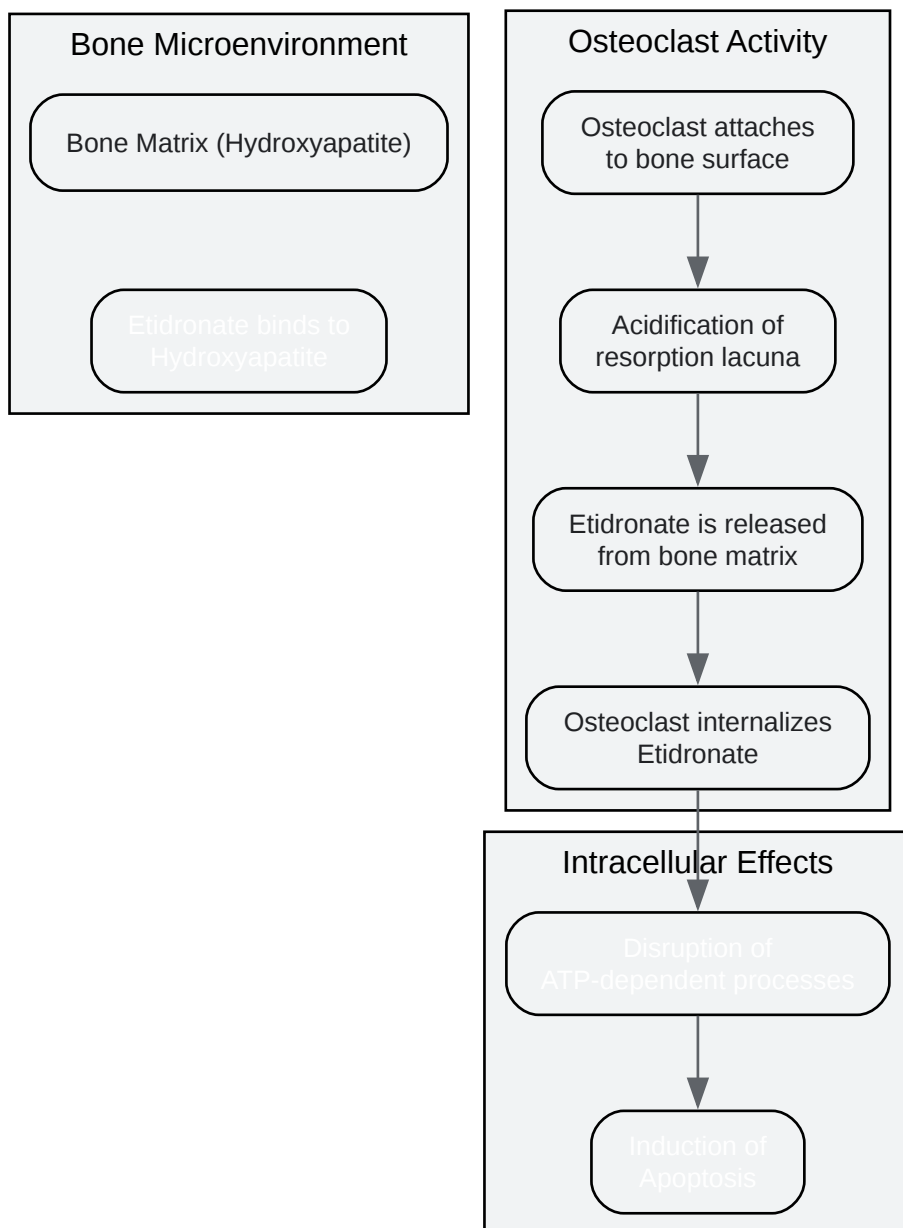
Toxicity Profile

The toxicity profile of **tetrapotassium etidronate** is not extensively detailed independently. However, data on etidronic acid and its other salts provide a basis for safety assessment. The oral LD50 of etidronate in rats has been reported, with one source indicating an oral LD50 for **tetrapotassium etidronate** in rats of 520 mg/kg.[12] In high-dose studies of related compounds in rats, effects on the kidneys, specifically changes in tubules and glomeruli, have been observed.[1] The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that etidronic acid and its salts, including **tetrapotassium etidronate**, are safe for use in cosmetics at current practices of use and concentration.[7]

Signaling Pathways and Logical Relationships

The primary mechanism of action of etidronate, as a bisphosphonate, is the induction of osteoclast apoptosis. The following diagram illustrates the logical workflow of this process.

Mechanism of Action of Etidronate on Osteoclasts

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Caption: Logical workflow of etidronate's mechanism of action leading to osteoclast apoptosis.

Conclusion

Tetrapotassium etidronate is a well-characterized chemical entity with established physicochemical properties. While its primary industrial application is as a chelating agent, its identity as a salt of the pharmacologically active etidronic acid suggests a potential, though currently underexplored, role in pharmaceutical sciences. Future research could investigate whether its specific salt form and properties, such as its high water solubility, could be leveraged for novel drug delivery systems or formulations. For now, its biological activity is best understood through the extensive research conducted on etidronic acid and its other salts.

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